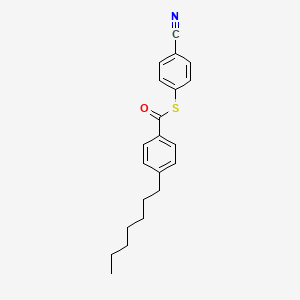
Benzenecarbothioic acid, 4-heptyl-, S-(4-cyanophenyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenecarbothioic acid, 4-heptyl-, S-(4-cyanophenyl) ester is an organic compound with a complex structure. It contains 47 atoms, including 23 hydrogen atoms, 21 carbon atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom
Preparation Methods
The synthesis of Benzenecarbothioic acid, 4-heptyl-, S-(4-cyanophenyl) ester involves several steps. One common method includes the reaction of Benzenecarbothioic acid with 4-cyanophenyl heptyl ester under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Benzenecarbothioic acid, 4-heptyl-, S-(4-cyanophenyl) ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules. In biology, it may be studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, researchers may explore its potential therapeutic properties, while in industry, it could be used in the development of new materials or chemical processes .
Mechanism of Action
The mechanism of action of Benzenecarbothioic acid, 4-heptyl-, S-(4-cyanophenyl) ester involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Benzenecarbothioic acid, 4-heptyl-, S-(4-cyanophenyl) ester can be compared with other similar compounds, such as Benzenecarbothioic acid, 4-heptyl-, S-[4-(hexyloxy)phenyl] ester and Benzenecarbothioic acid, 4-heptyl-, S-[4-(heptyloxy)phenyl] ester. These compounds share similar structural features but may differ in their chemical properties and applications. The unique combination of functional groups in this compound gives it distinct characteristics that set it apart from its analogs .
Properties
CAS No. |
64408-99-7 |
|---|---|
Molecular Formula |
C21H23NOS |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
S-(4-cyanophenyl) 4-heptylbenzenecarbothioate |
InChI |
InChI=1S/C21H23NOS/c1-2-3-4-5-6-7-17-8-12-19(13-9-17)21(23)24-20-14-10-18(16-22)11-15-20/h8-15H,2-7H2,1H3 |
InChI Key |
SEDZRFGIMHTHDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















